molecular formula C24H25N9O4 B11539361 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11539361
M. Wt: 503.5 g/mol
InChI Key: ICVFGVAIRAHIPS-RPPGKUMJSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole, a triazole, and a hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and oxadiazole derivatives, which share structural features and may exhibit similar properties.

Uniqueness

What sets 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N9O4

Molecular Weight

503.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C24H25N9O4/c1-35-19-8-7-15(11-20(19)36-2)12-26-28-24(34)21-18(33(31-27-21)23-22(25)29-37-30-23)14-32-10-9-16-5-3-4-6-17(16)13-32/h3-8,11-12H,9-10,13-14H2,1-2H3,(H2,25,29)(H,28,34)/b26-12+

InChI Key

ICVFGVAIRAHIPS-RPPGKUMJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCC5=CC=CC=C5C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCC5=CC=CC=C5C4)OC

Origin of Product

United States

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